
2-(2-Amino-1,1-difluoroethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-1,1-difluoroethyl)phenol is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of an amino group and a difluoroethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,1-difluoroethyl)phenol typically involves the reaction of 2-aminophenol with difluoroethylating agents. One common method is the reaction of 2-aminophenol with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-1,1-difluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenol derivatives.
Substitution: Substituted phenols and difluoroethyl derivatives.
Applications De Recherche Scientifique
2-(2-Amino-1,1-difluoroethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-1,1-difluoroethyl)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Lacks the difluoroethyl group, making it less stable and less bioavailable.
2-(2-Aminoethyl)phenol: Contains an ethyl group instead of a difluoroethyl group, resulting in different chemical properties.
2-(2-Amino-1,1-difluoroethyl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
2-(2-Amino-1,1-difluoroethyl)phenol is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H9F2NO |
|---|---|
Poids moléculaire |
173.16 g/mol |
Nom IUPAC |
2-(2-amino-1,1-difluoroethyl)phenol |
InChI |
InChI=1S/C8H9F2NO/c9-8(10,5-11)6-3-1-2-4-7(6)12/h1-4,12H,5,11H2 |
Clé InChI |
AVOCIEGWVOIMRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CN)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


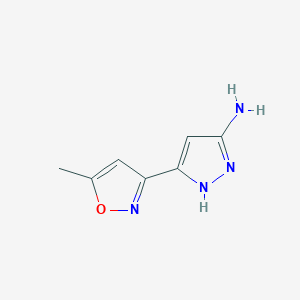
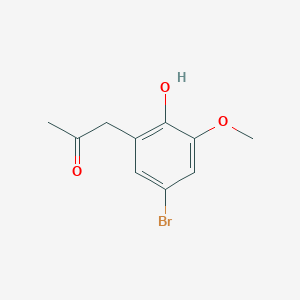
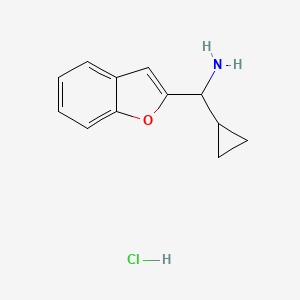
![1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B13598428.png)
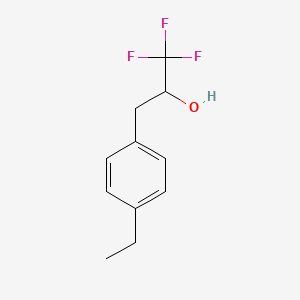
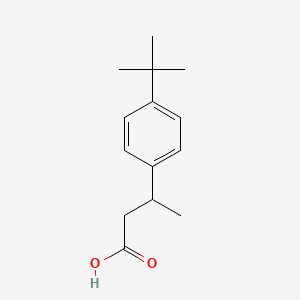
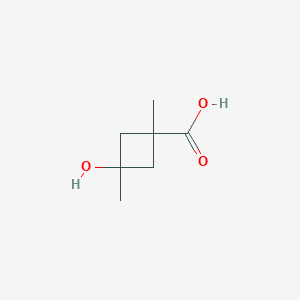

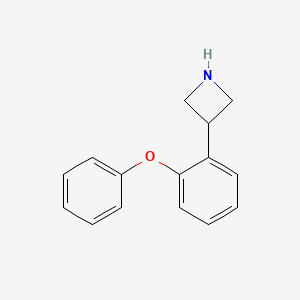



![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)
